

DAU 5884 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: DAU 5884 hydrochloride

Cat. No.: B143469

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In-depth Technical Guide: DAU 5884 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DAU 5884 hydrochloride**, a potent and selective muscarinic M3 receptor antagonist. It includes key chemical properties, pharmacological data, experimental methodologies, and an illustration of its mechanism of action.

Core Chemical and Pharmacological Properties

DAU 5884 hydrochloride is a valuable research tool for investigating the role of the muscarinic M3 receptor in various physiological processes. Its chemical formula is C₁₇H₂₂ClN₃O₃.

CAS Number: Multiple CAS numbers are reported for this compound. Commercially, it is often listed as 131780-47-7, while some databases and suppliers use 131780-48-8.^{[1][2][3]} Researchers should verify the CAS number with their specific supplier.

Molecular Weight: The molecular weight of **DAU 5884 hydrochloride** is 351.83 g/mol .

Quantitative Pharmacological Data

DAU 5884 hydrochloride exhibits high affinity and selectivity for the muscarinic M3 receptor. The following table summarizes its binding affinities for various muscarinic receptor subtypes.

Receptor Subtype	pKi (± SEM)	IC50 Range (nM)
M3	9.4 ± 0.04	8 - 131
M2	8.8 ± 0.03	Not Reported
M4	8.5 ± 0.02	Not Reported
M1	7.4 ± 0.05	Not Reported

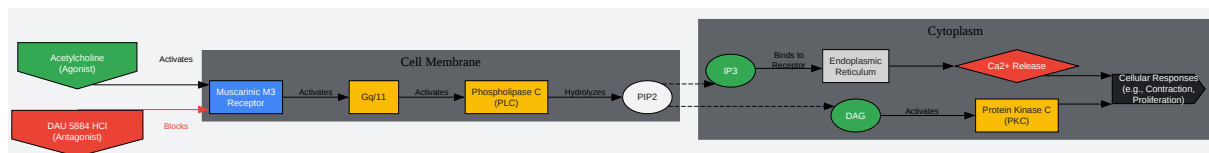
pKi values are derived from
radioligand binding studies.

IC50 values are against 0.3
nM [3H]NMS.

Mechanism of Action: M3 Receptor Antagonism

DAU 5884 hydrochloride functions as a competitive antagonist at the muscarinic M3 receptor. M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling cascade. Upon activation by acetylcholine or other muscarinic agonists, the M3 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction and cell proliferation.

By binding to the M3 receptor, **DAU 5884 hydrochloride** blocks the initial step of this pathway, thereby inhibiting these downstream effects.[\[4\]](#)[\[5\]](#)



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Caption: M3 Receptor Signaling Pathway Antagonized by DAU 5884 HCl.

Experimental Protocols

DAU 5884 hydrochloride has been utilized in several key studies to elucidate the role of M3 receptors. The following are summaries of experimental methodologies where this antagonist was employed.

Inhibition of Methacholine-Induced Mitogenesis in Airway Smooth Muscle Cells

This protocol, based on the work of Gosens et al. (2003), assesses the effect of **DAU 5884 hydrochloride** on cell proliferation.^[4]

- Cell Culture: Bovine tracheal smooth muscle cells are isolated and cultured. Experiments are typically performed on unpassaged cells, which retain functional M3 receptors.
- Mitogenesis Assay ([³H]thymidine-incorporation):
 - Cells are growth-arrested by serum deprivation.
 - Cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of the muscarinic agonist methacholine.
 - To test the antagonistic effect, cells are pre-incubated with **DAU 5884 hydrochloride** (e.g., 0.1 μ M) before the addition of methacholine and PDGF.

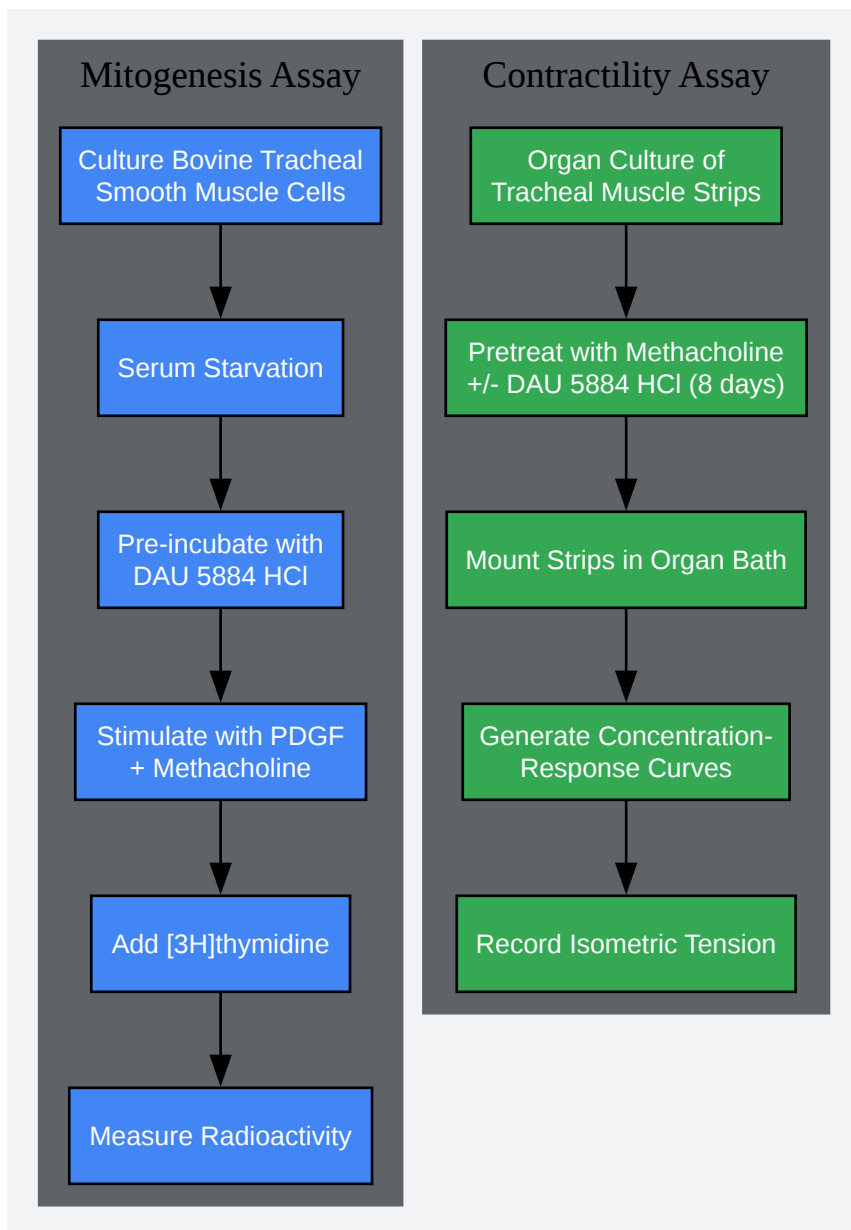
- [3H]thymidine is added to the culture medium for a set period (e.g., 24 hours) to be incorporated into the DNA of proliferating cells.
- The reaction is stopped, and the cells are washed to remove unincorporated [3H]thymidine.
- DNA is precipitated, and the amount of incorporated radioactivity is measured using a scintillation counter as an index of cell proliferation.
- Inositol Phosphate Formation Assay: To confirm M3 receptor functionality, agonist-induced formation of inositol phosphates is measured, often using radiolabeling techniques with [3H]inositol.

Assessment of Contractile Phenotype in Airway Smooth Muscle

This methodology, derived from Gosens et al. (2004), investigates the role of M3 receptors in regulating the contractile properties of smooth muscle.[\[5\]](#)

- Organ Culture: Strips of bovine tracheal smooth muscle are maintained in organ culture for an extended period (e.g., 8 days).
- Treatment: The muscle strips are pretreated with methacholine in the presence or absence of **DAU 5884 hydrochloride** (e.g., 0.1 μ M).
- Contractility Measurement:
 - After the pretreatment period, the muscle strips are mounted in organ baths.
 - Cumulative concentration-response curves are generated by exposing the tissues to increasing concentrations of a contractile agent (e.g., methacholine, histamine, or KCl).
 - The isometric tension generated by the muscle strips is recorded to determine maximal contraction and sensitivity to the agonist.
- Protein Expression Analysis: The expression levels of contractile proteins, such as myosin and actin, can be analyzed using techniques like Western blotting to assess changes in the

muscle's contractile phenotype.



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Caption: Summary of Experimental Workflows Using DAU 5884 HCl.

Conclusion

DAU 5884 hydrochloride is a critical pharmacological tool for the specific antagonism of the muscarinic M3 receptor. Its high selectivity allows researchers to dissect the M3-mediated signaling pathways involved in smooth muscle function, cell growth, and other physiological

and pathological processes. The experimental frameworks outlined in this guide provide a basis for further investigation into the therapeutic potential of M3 receptor modulation.

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